REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[C:11]([CH3:12])=[CH:10][C:7]([C:8]#[N:9])=[CH:6][C:5]=1[CH3:13].[Cl:14][C:15]1[N:16]=[C:17](Cl)[C:18]2[CH:23]=[CH:22][S:21][C:19]=2[N:20]=1>C1COCC1.O>[Cl:14][C:15]1[N:16]=[C:17]([O:3][C:4]2[C:5]([CH3:13])=[CH:6][C:7]([C:8]#[N:9])=[CH:10][C:11]=2[CH3:12])[C:18]2[CH:23]=[CH:22][S:21][C:19]=2[N:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1C)C
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)SC=C2)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 min under Argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)SC=C2)OC2=C(C=C(C#N)C=C2C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |